molecular formula C16H13NO2S2 B15085707 3-Allyl-5-(2H-chromen-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one CAS No. 618075-00-6

3-Allyl-5-(2H-chromen-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15085707
CAS No.: 618075-00-6
M. Wt: 315.4 g/mol
InChI Key: HZVOTUBLILWAID-ZROIWOOFSA-N
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Description

“3-Allyl-5-(2H-chromen-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one” is a synthetic organic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound features a unique structure combining a thiazolidinone ring with a chromene moiety, which may contribute to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-Allyl-5-(2H-chromen-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one” typically involves the condensation of an appropriate chromene derivative with a thiazolidinone precursor. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Catalyst: Acidic or basic catalysts such as p-toluenesulfonic acid or sodium hydroxide.

    Temperature: The reaction is usually carried out at reflux temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes:

    Batch or Continuous Flow Reactors: To ensure consistent product quality.

    Purification: Techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

“3-Allyl-5-(2H-chromen-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one” can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenated solvents like dichloromethane with appropriate nucleophiles or electrophiles.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to corresponding alcohols or amines.

    Substitution: Formation of substituted thiazolidinones.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for treating infections and cancer.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “3-Allyl-5-(2H-chromen-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one” involves:

    Molecular Targets: Binding to specific enzymes or receptors in microbial or cancer cells.

    Pathways Involved: Inhibition of key metabolic pathways, leading to cell death or growth inhibition.

Comparison with Similar Compounds

Similar Compounds

    3-Allyl-2-thioxo-1,3-thiazolidin-4-one: Lacks the chromene moiety.

    5-(2H-chromen-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one: Lacks the allyl group.

Uniqueness

“3-Allyl-5-(2H-chromen-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one” is unique due to its combined structural features, which may enhance its biological activity compared to similar compounds.

Properties

CAS No.

618075-00-6

Molecular Formula

C16H13NO2S2

Molecular Weight

315.4 g/mol

IUPAC Name

(5Z)-5-(2H-chromen-3-ylmethylidene)-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H13NO2S2/c1-2-7-17-15(18)14(21-16(17)20)9-11-8-12-5-3-4-6-13(12)19-10-11/h2-6,8-9H,1,7,10H2/b14-9-

InChI Key

HZVOTUBLILWAID-ZROIWOOFSA-N

Isomeric SMILES

C=CCN1C(=O)/C(=C/C2=CC3=CC=CC=C3OC2)/SC1=S

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC3=CC=CC=C3OC2)SC1=S

Origin of Product

United States

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